3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE
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Overview
Description
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound that features a benzotriazole moiety attached to a methoxybenzaldehyde structure. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with molecular targets through its benzotriazole moiety. This moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]benzoic acid
- 4-[(1H-Benzotriazol-1-yl)methylamino]benzoic acid
- 2-[(1H-1,2,3-Benzotriazol-1-ylacetyl)carbohydrazonoyl]benzoic acid
Uniqueness
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the benzotriazole and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15-7-6-11(10-19)8-12(15)9-18-14-5-3-2-4-13(14)16-17-18/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUNCFPSRMTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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